N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 1,2,3,4-tetrahydroquinoline scaffold substituted with a benzoyl group at the 1-position and a 4-methylphenoxy-acetamide moiety at the 7-position. The tetrahydroquinoline core is known for its conformational rigidity, which may enhance receptor binding affinity, while the 4-methylphenoxy group likely contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability .
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-18-9-13-22(14-10-18)30-17-24(28)26-21-12-11-19-8-5-15-27(23(19)16-21)25(29)20-6-3-2-4-7-20/h2-4,6-7,9-14,16H,5,8,15,17H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJCLWJFFFJBDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methylphenoxy)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in medicinal chemistry.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O3 |
| Molecular Weight | 364.44 g/mol |
| LogP | 4.0469 |
| Polar Surface Area | 61.62 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
The structure of the compound includes a tetrahydroquinoline core, which is known for its pharmacological properties, and a phenoxyacetamide moiety that enhances its biological activity.
Antifungal Activity
Research has indicated that compounds related to this compound exhibit notable antifungal properties. A study on N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl derivatives showed promising fungicidal activities against various fungal strains. For instance, certain derivatives exhibited better efficacy than established fungicides such as flutolanil, with reported EC50 values indicating strong antifungal potential against pathogens like Valsa mali and Sclerotinia sclerotiorum .
The mechanism of action for this compound appears to involve the inhibition of key enzymes and receptors in fungal cells. The tetrahydroquinoline structure facilitates interaction with biological targets by mimicking natural substrates or cofactors. This interaction can disrupt metabolic pathways critical for fungal growth and reproduction.
Anticancer Activity
There is emerging evidence suggesting that similar compounds may possess anticancer properties. Some studies have shown that quinoline derivatives can induce apoptosis in cancer cells through various signaling pathways . The specific interactions of this compound with cellular targets remain to be fully elucidated but are likely to involve modulation of cell cycle regulators and apoptotic proteins.
Case Study 1: Antifungal Efficacy
In a comparative study involving several quinoline derivatives, this compound was tested against Sclerotinia sclerotiorum. The compound demonstrated an EC50 value significantly lower than that of commercial fungicides, indicating its potential as a lead compound for antifungal drug development.
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation focused on the cytotoxic effects of related tetrahydroquinoline compounds on various cancer cell lines. The results indicated that these compounds can effectively inhibit cell proliferation and induce cell death in a dose-dependent manner. Further studies are necessary to determine the specific pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related acetamide derivatives, emphasizing differences in molecular architecture, physicochemical properties, and functional attributes.
Structural and Functional Group Comparisons
Key Differences and Implications
- Substituent Position and Bioactivity: The target compound’s 4-methylphenoxy group differs from the 3-methylphenyl analog in . This positional isomerism could influence metabolic stability or target selectivity due to steric or electronic effects .
- Organoleptic vs. Therapeutic Roles: The pyrazole-thiophene derivative in exhibits a cooling sensation, suggesting sensory applications, whereas the tetrahydroquinoline-based target is more likely tailored for pharmacological use .
- Crystalline Stability: The benzothiazole-dione compound () demonstrates robust hydrogen-bonded networks and π-stacking, which enhance crystallinity. By contrast, the target compound’s tetrahydroquinoline core may prioritize conformational flexibility over crystalline order .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
